(4-Pyrimidin-2-ylphenyl)methanol
Overview
Description
(4-Pyrimidin-2-ylphenyl)methanol is a compound of interest due to its structural characteristics, which involve a pyrimidine ring linked to a phenyl group with a methanol moiety. This structure suggests potential for diverse chemical reactions and properties, making it a subject of study in various fields of chemistry and material science.
Synthesis Analysis
Molecular Structure Analysis
Structural investigations of pyrimidine-based compounds reveal nonplanar conformations and interactions that significantly influence their chemical behavior. For instance, the crystal structure analysis provides insights into the orientation and conformational disorder within the molecule, which are crucial for understanding its reactivity and interaction potential (M. Akkurt et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives demonstrate their versatility and reactivity, particularly in organocatalysis and synthesis of complex molecules. These compounds often serve as catalysts or intermediates in the formation of products with high enantioselectivity (B. Bonini et al., 2006).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular arrangement and intermolecular forces. Studies on similar compounds underline the importance of hydrogen bonding and π-π interactions in dictating the compounds' physical state and stability (C. Glidewell et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and oxidation potential, of pyrimidine derivatives are influenced by their electronic structure and functional groups. Research into compounds with similar structures reveals the roles of substituents and molecular conformation in determining their chemical behavior and reactivity (S. Naya et al., 2005).
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a compound related to (4-Pyrimidin-2-ylphenyl)methanol, specifically a pyrimidine fungicide, has been studied in detail. The study involved an analysis of the dihedral angles between the planes of the pyrimidine ring and chlorophenyl and fluorophenyl rings. The crystal formed a three-dimensional network through hydrogen bonds and weak C—H⋯π and C—Cl⋯π interactions, indicating a complex molecular architecture (Kang et al., 2015).
Biotransformation in Microbial Cells
(4-Pyrimidin-2-ylphenyl)methanol and its derivatives have been used as key intermediates in the production of pharmaceutical compounds. For instance, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, has been synthesized using microbial cells in an aqueous two-phase system. This biotransformation process demonstrated the potential of microbial cells in synthesizing complex organic compounds efficiently (Ni et al., 2012).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel organic compounds. For example, novel fused chromone–pyrimidine hybrids and 2,4,5-trisubstituted pyrimidine derivatives have been synthesized using (4-Pyrimidin-2-ylphenyl)methanol derivatives as intermediates. These compounds hold potential for various applications in medicinal chemistry (Sambaiah et al., 2017).
Antiviral and Anticancer Potency
Certain derivatives of (4-Pyrimidin-2-ylphenyl)methanol have shown significant antiviral and anticancer properties. For instance, compounds synthesized from this chemical have demonstrated inhibitory effects on a range of viruses and cancer cell lines, indicating its potential as a base compound for developing therapeutic agents (Robins et al., 2007).
Green Chemical Synthesis
The compound has also been used in green chemistry applications, such as the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system using Escherichia coli as a whole-cell catalyst. This method demonstrates an environmentally friendly and efficient approach to chemical synthesis, reducing reaction time significantly (Chen et al., 2021).
Safety And Hazards
“(4-Pyrimidin-2-ylphenyl)methanol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-pyrimidin-2-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-8-9-2-4-10(5-3-9)11-12-6-1-7-13-11/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNFHGGALVZZAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575440 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrimidin-2-ylphenyl)methanol | |
CAS RN |
100806-78-8 | |
Record name | [4-(Pyrimidin-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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